

5-Bromo-2-methylbenzenesulfonamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-2-methylbenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, synthesis, and characterization of **5-Bromo-2-methylbenzenesulfonamide**. The information is intended to support research and development activities in medicinal chemistry and related fields.

Core Molecular Data

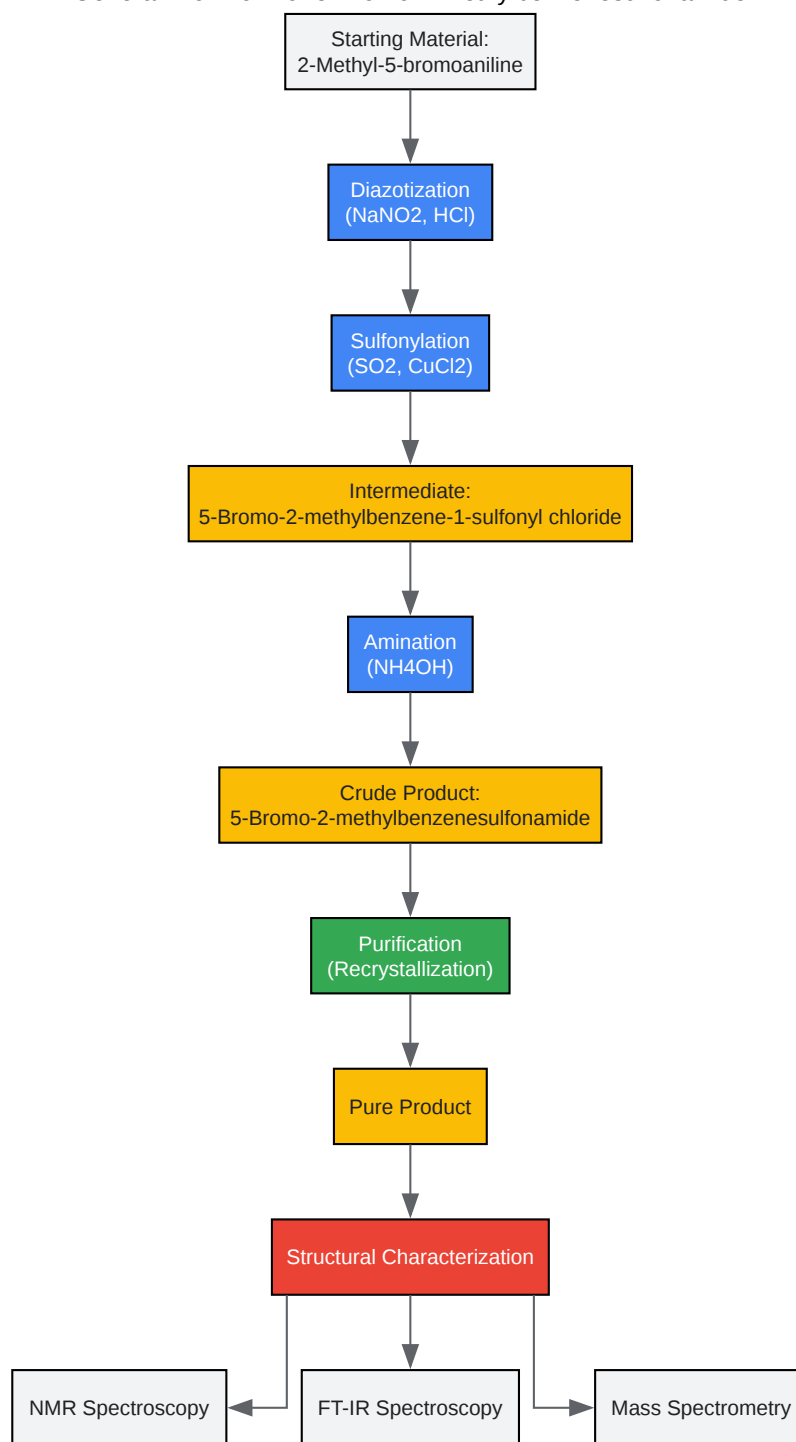
5-Bromo-2-methylbenzenesulfonamide is a substituted aromatic sulfonamide. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
IUPAC Name	5-Bromo-2-methylbenzenesulfonamide	
CAS Number	56919-16-5	[1]
Chemical Formula	C ₇ H ₈ BrNO ₂ S	[1]
Molecular Weight	250.11 g/mol	[1]
SMILES String	CC1=C(C=C(C=C1)Br)S(=O)(=O)N	
InChI Key	FXNSWDXUWUJLLI-UHFFFAOYSA-N	
Physical Form	Solid	

Synthesis and Characterization Workflow

The synthesis of **5-Bromo-2-methylbenzenesulfonamide** typically follows established methods for the preparation of aryl sulfonamides. A general workflow, from synthesis to characterization, is depicted in the following diagram.

General Workflow for 5-Bromo-2-methylbenzenesulfonamide

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Synthesis and Characterization Workflow

Experimental Protocols

Synthesis of 5-Bromo-2-methylbenzenesulfonamide

This protocol is a representative method for the synthesis of aryl sulfonamides and can be adapted for **5-Bromo-2-methylbenzenesulfonamide**.

Materials:

- 2-Methyl-5-bromoaniline
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- Sulfur dioxide (SO_2)
- Copper(II) chloride (CuCl_2)
- Ammonium hydroxide (NH_4OH)
- Ice
- Suitable organic solvent (e.g., diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- **Diazotization:** Dissolve 2-Methyl-5-bromoaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15-20 minutes at this temperature.
- **Sulfonylation:** In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent, and add copper(II) chloride as a catalyst. Cool this solution to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution. Stir the reaction mixture at a low temperature until the evolution of nitrogen gas ceases.

- **Work-up of Sulfonyl Chloride:** After the reaction is complete, extract the resulting 5-bromo-2-methylbenzene-1-sulfonyl chloride into an organic solvent like diethyl ether. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic impurities. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude sulfonyl chloride.
- **Amination:** Add the crude 5-bromo-2-methylbenzene-1-sulfonyl chloride to an excess of concentrated ammonium hydroxide solution. Stir the mixture vigorously. The sulfonamide will precipitate out of the solution.
- **Purification:** Collect the precipitated solid by filtration and wash it thoroughly with cold water. The crude **5-Bromo-2-methylbenzenesulfonamide** can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure product.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- **^1H NMR Analysis:** Acquire the proton NMR spectrum. The expected signals would include a singlet for the methyl protons (around 2.5 ppm), aromatic protons in the region of 7-8 ppm, and a broad singlet for the sulfonamide NH_2 protons, the chemical shift of which can be concentration-dependent.
- **^{13}C NMR Analysis:** Acquire the carbon NMR spectrum to identify the number of unique carbon environments. Expected signals would include the methyl carbon, and six distinct aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet containing a small amount of the sample or analyze the solid directly using an ATR-FTIR spectrometer.
- **Analysis:** Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$. Key characteristic absorption bands to identify include:

- N-H stretching vibrations of the sulfonamide group (two bands in the region of 3400-3200 cm^{-1}).
- Asymmetric and symmetric S=O stretching vibrations (strong bands around 1350-1300 cm^{-1} and 1170-1150 cm^{-1} , respectively).
- Aromatic C-H and C=C stretching vibrations.
- C-Br stretching vibration (in the fingerprint region).

Mass Spectrometry (MS)

- Sample Preparation: Dissolve the sample in a suitable volatile solvent.
- Analysis: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The mass spectrum should show the molecular ion peak $[M]^+$ or protonated molecular ion peak $[M+H]^+$ corresponding to the molecular weight of the compound (250.11 g/mol). The isotopic pattern of bromine (approximately 1:1 ratio for ^{79}Br and ^{81}Br) should be observable in the molecular ion cluster.

Predicted Spectral Data

Based on the structure of **5-Bromo-2-methylbenzenesulfonamide** and data from analogous compounds, the following spectral characteristics are predicted.

^1H NMR (Predicted)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
Protons	2.5	s	3H	-CH ₃
7.2-7.8	m	3H	Aromatic-H	
~5.0-7.0 (broad)	s	2H	-SO ₂ NH ₂	

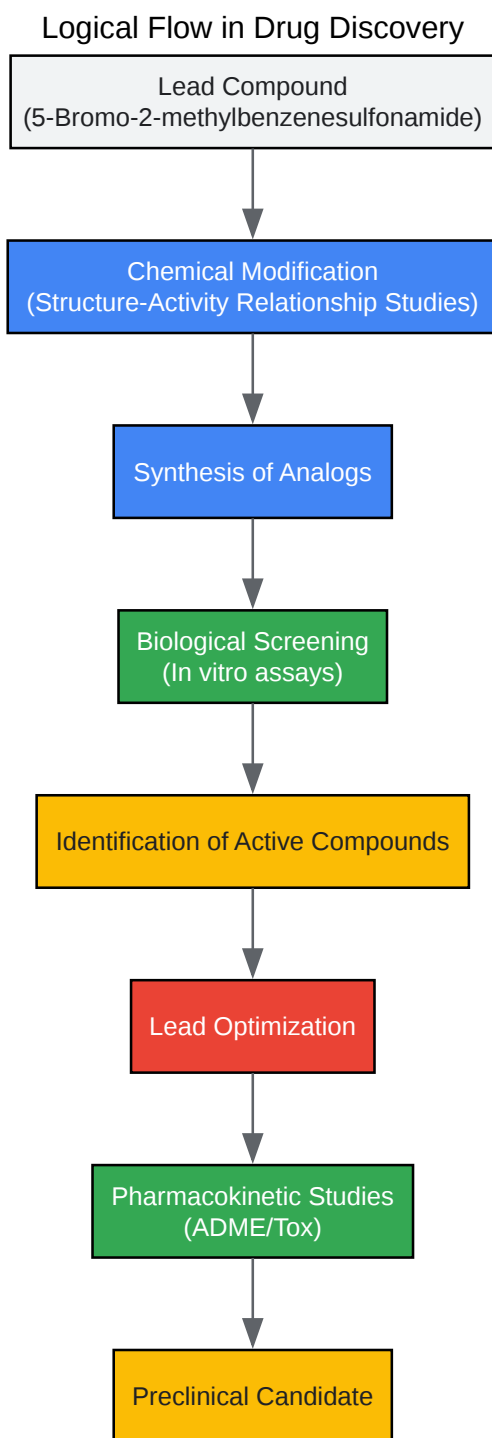
FT-IR (Predicted)	Wavenumber (cm ⁻¹)	Intensity	Assignment
Vibrational Mode	~3350, ~3250	Medium	N-H stretch
~1340	Strong	Asymmetric S=O stretch	
~1160	Strong	Symmetric S=O stretch	
~900	Medium	S-N stretch	

Biological Activity and Potential Applications

While specific biological activity for **5-Bromo-2-methylbenzenesulfonamide** is not extensively documented in publicly available literature, the sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents.[2] Sulfonamides exhibit a broad range of biological activities, including antibacterial, carbonic anhydrase inhibitory, and anticancer effects. The presence of a bromine atom can enhance the lipophilicity and metabolic stability of a molecule, potentially influencing its pharmacokinetic and pharmacodynamic properties. Therefore, **5-Bromo-2-methylbenzenesulfonamide** represents a valuable scaffold for the synthesis of novel compounds for biological screening and drug discovery programs.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a lead compound, such as **5-Bromo-2-methylbenzenesulfonamide**, to a potential drug candidate.



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Drug Discovery Logical Flow

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References

- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
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